molecular formula C14H19ClN2O4S B4650111 N-(4-chlorobenzyl)-N-[2-(4-morpholinyl)-2-oxoethyl]methanesulfonamide

N-(4-chlorobenzyl)-N-[2-(4-morpholinyl)-2-oxoethyl]methanesulfonamide

Cat. No. B4650111
M. Wt: 346.8 g/mol
InChI Key: WOAFHJLEEKBJED-UHFFFAOYSA-N
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Description

This compound belongs to the class of methanesulfonamides, which are known for their diverse chemical and physical properties and have been extensively studied in various contexts.

Synthesis Analysis

The synthesis of methanesulfonamide derivatives often involves reactions with halogenated compounds or aldehydes. For example, the reaction of N,N-dichlorophenylmethanesulfonamide with trichloroethylene can yield highly electrophilic N-sulfonyl-substituted polyhalogenated aldehyde imines (Aizina, Levkovskaya, & Rozentsveig, 2012).

Molecular Structure Analysis

Studies have shown that in various methanesulfonamide compounds, the conformation of the N—H bond and the geometric parameters, including bond and torsion angles, are critical in determining their structure and properties (Gowda, Foro, & Fuess, 2007).

Chemical Reactions and Properties

Methanesulfonamides can engage in diverse chemical reactions. For example, N-acyl-N-(2,3,4,5,6-pentafluorophenyl)methanesulfonamides serve as efficient N-acylation reagents (Kondo, Sekimoto, Nakao, & Murakami, 2000).

Physical Properties Analysis

The physical properties of methanesulfonamides, such as crystal structure and molecular conformation, are often characterized using techniques like X-ray diffraction, FT-IR, and NMR spectroscopy (Galván et al., 2018).

Chemical Properties Analysis

The chemical properties of methanesulfonamides are influenced by their molecular structure. For instance, the placement of the amide H atom and the methanesulfonyl group on opposite sides of the benzene ring is a common feature influencing their reactivity (Gowda, Foro, & Fuess, 2007).

properties

IUPAC Name

N-[(4-chlorophenyl)methyl]-N-(2-morpholin-4-yl-2-oxoethyl)methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19ClN2O4S/c1-22(19,20)17(10-12-2-4-13(15)5-3-12)11-14(18)16-6-8-21-9-7-16/h2-5H,6-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOAFHJLEEKBJED-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N(CC1=CC=C(C=C1)Cl)CC(=O)N2CCOCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19ClN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-chlorobenzyl)-N-[2-(4-morpholinyl)-2-oxoethyl]methanesulfonamide (non-preferred name)

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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